molecular formula C8H5F4NO2 B6601473 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid CAS No. 1240598-36-0

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B6601473
CAS No.: 1240598-36-0
M. Wt: 223.12 g/mol
InChI Key: JETBDDUYEOEQJZ-UHFFFAOYSA-N
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Description

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid is a fluorinated organic compound with the molecular formula C8H5F4NO2. This compound is notable for its incorporation of difluoromethyl groups, which can significantly influence its chemical properties and potential applications. Fluorinated compounds are often of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the difluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid involves its interaction with molecular targets through its difluoromethyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid is unique due to its specific difluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-6(10)4-1-3(8(14)15)2-5(13-4)7(11)12/h1-2,6-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETBDDUYEOEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-36-0
Record name 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid
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